

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine mechanism of action

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Compound of Interest

Compound Name: 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

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Technical Guide: 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific biological mechanism of action for **1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine** is not extensively available in public domain literature. This guide provides a comprehensive overview of its chemical properties, synthesis, and its established role as a chemical intermediate. A summary of the general biological activities of the broader acylhydrazone class, to which this compound belongs, is included for contextual understanding.

Introduction

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is a halogenated acylhydrazide derivative. It is primarily recognized as a key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.^{[1][2]} Its chemical structure features both a reactive chloroacetyl group and a trifluoroacetyl group attached to a hydrazine core, making it a versatile building block in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine** is presented in Table 1.

Property	Value	Source
Molecular Formula	C4H4ClF3N2O2	[3][4]
Molecular Weight	204.53 g/mol	[3]
CAS Number	762240-99-3	[3]
Appearance	White Solid	[3][5][6]
Storage Temperature	Ambient temperatures; for long-term, sealed in dry, under -20°C	[3][7]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	5	[3]
Topological Polar Surface Area	58.2 Å ²	[3]
InChI Key	DYKIVKLXFDNBMU-UHFFFAOYSA-N	[3][7]
Canonical SMILES	C(C(=O)NNC(=O)C(F)(F)F)Cl	[3]

Synthesis

The synthesis of **1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine** is a two-step process that begins with the formation of a trifluoroacetyl hydrazide intermediate, followed by acylation with chloroacetyl chloride.[1]

Experimental Protocol

A common preparation method involves the following steps:[1]

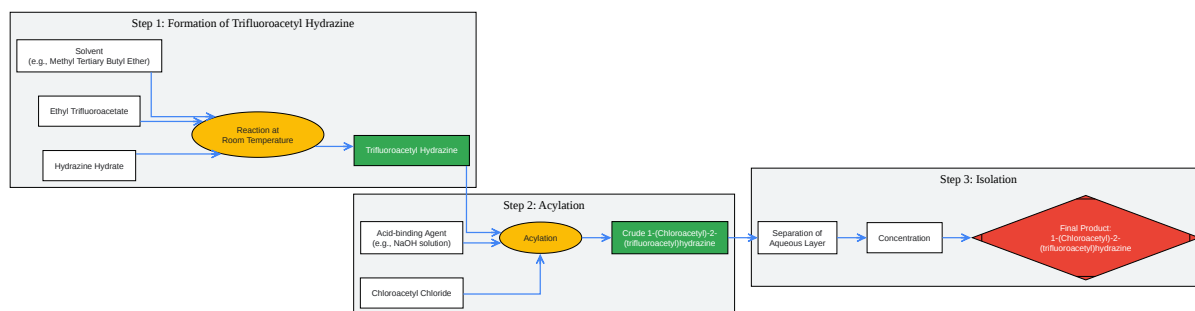
- **Formation of Trifluoroacetyl Hydrazine:** Hydrazine hydrate is reacted with ethyl trifluoroacetate in a suitable solvent, such as methyl tertiary butyl ether, at room temperature.

This reaction yields trifluoroacetyl single hydrazine.

- **Acylation with Chloroacetyl Chloride:** The resulting trifluoroacetyl single hydrazine is then reacted with chloroacetyl chloride in the presence of an acid-binding agent, like sodium hydroxide or potassium hydroxide solution, to control the pH of the reaction mixture. This step produces a crude reaction liquid of 1-(chloroacetyl)-2-(trifluoroacetyl) hydrazine.
- **Work-up and Isolation:** The aqueous layer is separated from the crude reaction liquid. The organic layer is then concentrated to obtain the final product.

This process is noted for its use of readily available raw materials and relatively simple procedure.^{[1][2]}

Synthesis Workflow



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Caption: Synthesis workflow for **1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine**.

Mechanism of Action and Biological Activity

There is a lack of specific data in the scientific literature detailing the biological mechanism of action of **1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine**. Its primary documented application is as a chemical intermediate.

However, it belongs to the broader class of compounds known as acylhydrazones.

Acylhydrazones are characterized by the pharmacophore -CO-NH-N= and are known to exhibit a wide range of pharmacological activities.^{[8][9]} These activities are attributed to the structural features of the acylhydrazone moiety, which can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.^[10]

Reported biological activities for various acylhydrazone derivatives include:

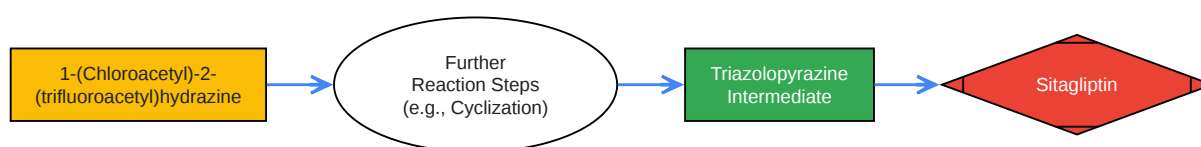
- Antimicrobial^{[8][9]}
- Antiviral^{[8][9]}
- Anti-inflammatory^{[8][9]}
- Antitumor^{[8][9]}
- Antioxidant^{[8][9]}
- Antidiabetic^{[8][9]}

It is crucial to note that these are general activities of the acylhydrazone class, and specific biological effects are highly dependent on the other substituents in the molecule. Therefore, it cannot be assumed that **1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine** possesses any or all of these activities without dedicated experimental validation.

Application in Drug Development

The principal application of **1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine** is as a key starting material in the synthesis of Sitagliptin.[1][2] Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is a therapeutic target for the management of type 2 diabetes mellitus.

The synthesis of the triazolopyrazine core of Sitagliptin can be achieved from **1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine** through a series of cyclization and substitution reactions.



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Caption: Role as an intermediate in Sitagliptin synthesis.

Conclusion

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is a well-characterized chemical intermediate with a critical role in the pharmaceutical industry, particularly in the synthesis of the anti-diabetic drug Sitagliptin. While its direct biological mechanism of action is not documented, its chemical structure places it within the versatile class of acylhydrazones, which are known for a wide array of biological activities. Further research would be required to elucidate any intrinsic pharmacological properties of **1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine** itself. For drug development professionals, its primary value lies in its utility as a synthetic building block.

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